molecular formula C12H16O3 B14256733 Methyl 1-phenylbutan-2-yl carbonate CAS No. 380493-17-4

Methyl 1-phenylbutan-2-yl carbonate

Cat. No.: B14256733
CAS No.: 380493-17-4
M. Wt: 208.25 g/mol
InChI Key: CMJHKIDDNZCJTB-UHFFFAOYSA-N
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Description

Methyl 1-phenylbutan-2-yl carbonate is an ester carbonate derivative characterized by a phenyl-substituted butane backbone and a carbonate functional group. The compound’s structure combines aromatic (phenyl) and aliphatic (butane) moieties, which may influence its reactivity, solubility, and thermal stability. Similar esters, such as methyl phenylacetate (CAS 101-41-7) and isopropyl benzoate (CAS 939-48-0), are commonly employed as flavoring agents, solvents, or intermediates in drug synthesis .

Properties

CAS No.

380493-17-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 1-phenylbutan-2-yl carbonate

InChI

InChI=1S/C12H16O3/c1-3-11(15-12(13)14-2)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3

InChI Key

CMJHKIDDNZCJTB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1)OC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-phenylbutan-2-yl carbonate can be synthesized through the reaction of methyl 1-phenylbutan-2-ol with carbonic acid derivatives, such as phosgene or dimethyl carbonate. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction can be represented as follows:

Methyl 1-phenylbutan-2-ol+Carbonic acid derivativeMethyl 1-phenylbutan-2-yl carbonate+By-products\text{Methyl 1-phenylbutan-2-ol} + \text{Carbonic acid derivative} \rightarrow \text{this compound} + \text{By-products} Methyl 1-phenylbutan-2-ol+Carbonic acid derivative→Methyl 1-phenylbutan-2-yl carbonate+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as metal complexes, can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenylbutan-2-yl carbonate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield methyl 1-phenylbutan-2-ol and carbonic acid.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different carbonate esters.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, catalysts such as sodium methoxide or titanium alkoxides.

    Reduction: Reducing agents like LiAlH₄, anhydrous conditions.

Major Products

    Hydrolysis: Methyl 1-phenylbutan-2-ol and carbonic acid.

    Transesterification: Different carbonate esters.

    Reduction: Methyl 1-phenylbutan-2-ol.

Scientific Research Applications

Methyl 1-phenylbutan-2-yl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other carbonate esters and related compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 1-phenylbutan-2-yl carbonate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the compound undergoes nucleophilic attack by water molecules, leading to the cleavage of the carbonate ester bond. In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of the corresponding alcohol.

Comparison with Similar Compounds

Key Structural Differences :

  • Carbonate vs.
  • Branching : The butan-2-yl chain may confer steric effects distinct from linear analogs like methyl benzoate.

Physical and Chemical Properties

While explicit data for this compound are unavailable, inferences can be drawn from structurally related compounds:

Property Methyl Benzoate Methyl Phenylacetate Target Compound (Inferred)
Molecular Weight (g/mol) 136.15 150.17 ~194.23 (calculated)
Boiling Point (°C) 199 218 >220 (estimated)
Density (g/mL) 1.087 1.044 ~1.1–1.2
Solubility Slightly polar solvents Ethanol, ether Likely low water solubility

Notable Trends:

  • Increased molecular weight correlates with higher boiling points (e.g., methyl phenylacetate vs. methyl benzoate).
  • Carbonate esters generally exhibit lower volatility compared to carboxylate esters due to stronger intermolecular forces.

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